![molecular formula C15H25O3P B1619243 Benzylphosphonic acid dibutyl ester CAS No. 3762-27-4](/img/structure/B1619243.png)
Benzylphosphonic acid dibutyl ester
Overview
Description
Benzylphosphonic acid dibutyl ester, also known as Diethyl benzylphosphonate or (Diethoxyphosphonomethyl)benzene, is a chemical compound with the molecular formula C11H17O3P . It has a molecular weight of 228.22 . It is used as a reactant for the synthesis of various compounds such as 3,5-dihydroxy-4-isopropylstilbene for treatment of skin disorders, natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions, and stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions .
Synthesis Analysis
The synthesis of Benzylphosphonic acid dibutyl ester involves a series of alkoxy group donors. Triethyl orthoacetate has been found to be the best reagent as well as a solvent for the performed transformations . An important temperature effect on the reaction course was discovered. Depending on the reaction temperature, mono- or diethyl esters of phosphonic acid were obtained exclusively with decent yields .Molecular Structure Analysis
The molecular structure of Benzylphosphonic acid dibutyl ester can be represented by the SMILES stringCCOP(=O)(Cc1ccccc1)OCC
. The InChI key for this compound is AIPRAPZUGUTQKX-UHFFFAOYSA-N
. Chemical Reactions Analysis
Esters, such as Benzylphosphonic acid dibutyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion .Physical And Chemical Properties Analysis
Benzylphosphonic acid dibutyl ester is a liquid at 20 degrees Celsius . It has a refractive index of 1.497 (lit.) and a density of 1.095 g/mL at 25 °C (lit.) . The boiling point of this compound is 106-108 °C/1 mmHg (lit.) .Mechanism of Action
The mechanism of action for the esterification reaction of Benzylphosphonic acid dibutyl ester involves the reaction between triethyl orthoacetate and benzylphosphonic acid, which leads to the formation of an unstable intermediate . At 30 °C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid). At higher temperatures, similar intermediate forms give diesters or stable and detectable pyrophosphonates which were also consumed to give diesters .
properties
IUPAC Name |
dibutoxyphosphorylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYRPOBFJRCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC1=CC=CC=C1)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191057 | |
Record name | Phosphonic acid, benzyl-, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylphosphonic acid dibutyl ester | |
CAS RN |
3762-27-4 | |
Record name | Dibutyl P-(phenylmethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3762-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, benzyl-, dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, benzyl-, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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